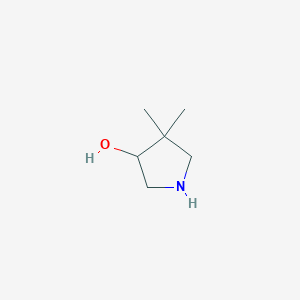
2-(3-Aminoazetidin-1-yl)butanenitrile
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Use in Medicinal Chemistry
- Specific Scientific Field: Medicinal Chemistry
- Summary of the Application: The compound “2-(3-Aminoazetidin-1-yl)butanenitrile” has been used in the synthesis of 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines, which are high-affinity non-imidazole histamine H3 receptor agonists . These agonists have shown in vivo central nervous system activity .
- Methods of Application or Experimental Procedures: The exact methods of application or experimental procedures were not detailed in the source. However, it involves the design, synthesis, and structure-activity relationships of 11b analogues .
- Summary of Results or Outcomes: The key compound VUF16839 (14d) combines nanomolar on-target activity (pKi = 8.5, pEC50 = 9.5) with weak activity on cytochrome P450 enzymes and good metabolic stability . In vivo evaluation of 14d in a social recognition test in mice revealed an amnesic effect at 5 mg/kg intraperitoneally .
Use in Organic Chemistry
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: 2-Azetidinones and pyrroles are two highly important classes of molecules in organic and medicinal chemistry . A method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed .
- Methods of Application or Experimental Procedures: The exact methods of application or experimental procedures were not detailed in the source. However, it involves the use of catalytic amounts of molecular iodine under microwave irradiation .
- Summary of Results or Outcomes: The outcomes of this application were not detailed in the source .
Use in Pharmaceutical Chemistry
- Specific Scientific Field: Pharmaceutical Chemistry
- Summary of the Application: “2-(3-Aminoazetidin-1-yl)butanenitrile” is used as an impurity in the production of Levetiracetam . Levetiracetam is an antiepileptic drug used to treat epilepsy .
- Methods of Application or Experimental Procedures: The compound is used during the synthesis of Levetiracetam and is considered an impurity . The exact methods of application or experimental procedures were not detailed in the source .
- Summary of Results or Outcomes: The product can be used as reference standards and further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility .
Use in Organic Synthesis
- Specific Scientific Field: Organic Synthesis
- Summary of the Application: “2-(3-Aminoazetidin-1-yl)ethan-1-ol” is a compound used in organic synthesis . It has a linear formula of C5H12N2O .
- Methods of Application or Experimental Procedures: The exact methods of application or experimental procedures were not detailed in the source .
- Summary of Results or Outcomes: The outcomes of this application were not detailed in the source .
Use in Pharmaceutical Impurity Analysis
- Specific Scientific Field: Pharmaceutical Impurity Analysis
- Summary of the Application: “2-(3-Aminoazetidin-1-yl)butanenitrile” is used as an impurity in the production of Levetiracetam . Levetiracetam is an antiepileptic drug used to treat epilepsy .
- Methods of Application or Experimental Procedures: The compound is used during the synthesis of Levetiracetam and is considered an impurity . The exact methods of application or experimental procedures were not detailed in the source .
- Summary of Results or Outcomes: The product can be used as reference standards and further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility .
Use in Organic Synthesis
- Specific Scientific Field: Organic Synthesis
- Summary of the Application: “2-(3-Aminoazetidin-1-yl)ethan-1-ol” is a compound used in organic synthesis . It has a linear formula of C5H12N2O .
- Methods of Application or Experimental Procedures: The exact methods of application or experimental procedures were not detailed in the source .
- Summary of Results or Outcomes: The outcomes of this application were not detailed in the source .
Eigenschaften
IUPAC Name |
2-(3-aminoazetidin-1-yl)butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-2-7(3-8)10-4-6(9)5-10/h6-7H,2,4-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPBWHPDGPKHLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)N1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminoazetidin-1-yl)butanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[2-(4-Methylphenyl)oxan-3-yl]methanamine](/img/structure/B1487822.png)
![3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1487823.png)





![3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1487831.png)
![Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487832.png)
![2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487833.png)